molecular formula C10H7ClF3N3O B3114668 (1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2034154-06-6

(1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B3114668
CAS No.: 2034154-06-6
M. Wt: 277.63
InChI Key: PJKLDRQYWHSKLC-UHFFFAOYSA-N
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Description

(1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H7ClF3N3O and its molecular weight is 277.63. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes likeThymidylate synthase . This enzyme plays a crucial role in the synthesis of DNA and cell proliferation.

Mode of Action

Based on its structural similarity to other triazole compounds, it can be hypothesized that it might interact with its target through the formation ofhydrogen bonds or metallic interactions . These interactions can lead to changes in the target’s conformation or activity, thereby affecting the biological processes it is involved in.

Biochemical Pathways

If we consider its potential target, thymidylate synthase, the compound could impact theDNA synthesis pathway . By inhibiting this enzyme, the compound could potentially disrupt DNA replication and cell division.

Pharmacokinetics

trifluoromethyl group in its structure might influence its pharmacokinetic properties. Trifluoromethyl groups are known to enhance the lipophilicity of compounds, which can improve their absorption and distribution within the body .

Properties

IUPAC Name

[1-[2-chloro-5-(trifluoromethyl)phenyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3O/c11-8-2-1-6(10(12,13)14)3-9(8)17-4-7(5-18)15-16-17/h1-4,18H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKLDRQYWHSKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N2C=C(N=N2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155677
Record name 1H-1,2,3-Triazole-4-methanol, 1-[2-chloro-5-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034154-06-6
Record name 1H-1,2,3-Triazole-4-methanol, 1-[2-chloro-5-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034154-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-methanol, 1-[2-chloro-5-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol

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